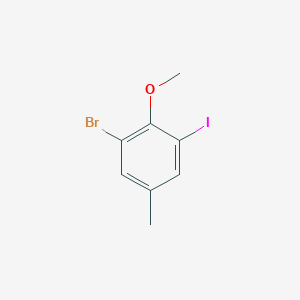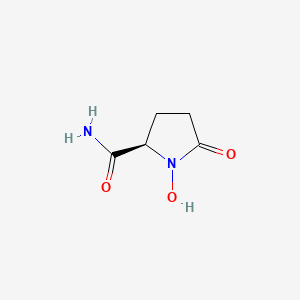
(R)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields This compound is characterized by a pyrrolidine ring, which is a five-membered lactam, and a hydroxyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the first carbon position can be achieved through various hydroxylation reactions.
Carboxamide Formation: The carboxamide group is introduced using amide coupling reactions, often employing reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl or amide positions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Oxypiperidine Ethers: Compounds with a similar pyrrolidine ring structure but different functional groups, used in various pharmacological applications.
Uniqueness: ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(2R)-1-hydroxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8N2O3/c6-5(9)3-1-2-4(8)7(3)10/h3,10H,1-2H2,(H2,6,9)/t3-/m1/s1 |
InChI Key |
ZDHNBKPZZJYKJG-GSVOUGTGSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)N)O |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)
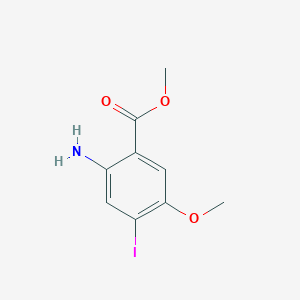
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
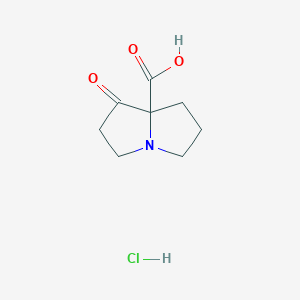
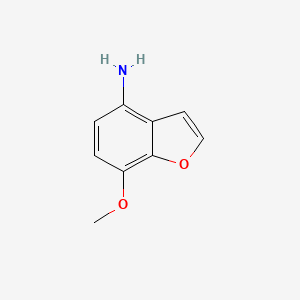
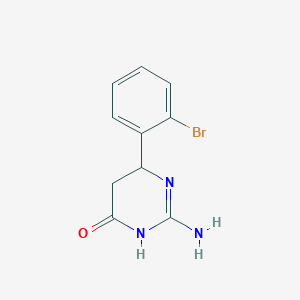

![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
